Elevated Lipophilicity: logP 2.75 vs. 2,3-Dimethyl-2-(3-oxobutyl)cyclohexanone (logP 1.8) – A 0.95 log-Unit Increase
The computed octanol-water partition coefficient (logP, XLogP3 method) of cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- is 2.75 , compared to 1.8 for the ring-methylated analogue 2,3-dimethyl-2-(3-oxobutyl)cyclohexanone [1]. This represents a 0.95 log-unit difference, meaning the target compound is approximately nine-fold more lipophilic than its comparator.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, logP) |
|---|---|
| Target Compound Data | 2.75 (XLogP3) |
| Comparator Or Baseline | 2,3-Dimethyl-2-(3-oxobutyl)cyclohexanone: 1.8 (XLogP3) |
| Quantified Difference | +0.95 log units (~9× higher lipophilicity) |
| Conditions | Computed property, XLogP3 algorithm (PubChem 2019.06.18 / chemsrc) |
Why This Matters
A ~9-fold increase in lipophilicity can significantly enhance passive membrane permeation, making this compound a more suitable scaffold for intracellular targets or CNS-oriented prodrugs than its less lipophilic ring-methylated counterpart.
- [1] PubChem, Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, CID 536789, https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexanone_-2_3-dimethyl-2-_3-oxobutyl View Source
